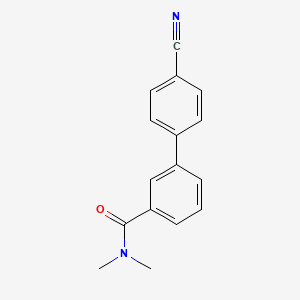
3-(4-Cyanophenyl)-N,N-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(E)-3-(4-Cyanophenyl)acrylic acid” is similar to the one you’re asking about . It has a CAS Number of 16642-94-7 and a molecular weight of 173.17 .
Synthesis Analysis
There’s a paper discussing the synthesis of compounds using aroyl isocyanate and 4-aminobenzonitrile . This might provide some insight into the synthesis of similar compounds.Chemical Reactions Analysis
There are studies on the chemical reactions of related compounds . These might provide some insight into the possible reactions of “3-(4-Cyanophenyl)-N,N-dimethylbenzamide”.Physical And Chemical Properties Analysis
The compound “3-(4-Cyanophenyl)acrylic acid” has a density of 1.3±0.1 g/cm3, a boiling point of 380.4±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C .科学的研究の応用
Biomedical Applications: Polymer Synthesis
3-(4-Cyanophenyl)-N,N-dimethylbenzamide can be utilized in the synthesis of biomedical polymers. These polymers are crucial in creating new polymeric matrices from unsaturated carboxylates, which are employed in various biomedical and bioengineering applications, including ophthalmology, orthopedics, dentistry, tissue engineering, and drug delivery systems .
Antibacterial Agents: Organotin Compound Synthesis
This compound is a key component in synthesizing organotin compounds, which exhibit significant antibacterial properties. Such compounds have been shown to inhibit the development of resistant strains or microbial biofilms on inert surfaces, which is vital in controlling hospital-acquired infections .
Chemical Sensing: Porphyrin Metal-organic Frameworks
In the field of chemical sensing, 3-(4-Cyanophenyl)-N,N-dimethylbenzamide can be integrated into porphyrin metal-organic frameworks (MOFs). These MOFs are used for detecting a variety of targets such as metal ions, anions, explosives, biomolecules, pH levels, and toxins due to their high surface area and porosity, which enhance sensitivity and specificity .
Catalysis: Photocatalytic Applications
The compound’s structure allows it to be part of catalytic systems, particularly in photocatalysis. This application is crucial for environmental remediation processes, where the compound can facilitate the breakdown of pollutants under light irradiation .
Agricultural Chemistry: Herbicide Development
In agriculture, 3-(4-Cyanophenyl)-N,N-dimethylbenzamide derivatives can be used to develop herbicides. These compounds, when combined with other active molecules, can effectively control weeds and other unwanted plant growth, contributing to increased crop yields .
Pharmaceutical Research: Antitumor Activity
Research has indicated that derivatives of this compound may possess antitumor activities. This opens up potential avenues for developing new anticancer drugs that can target resistant cancer cells and possibly intercalate into DNA strands .
Material Science: Metal-Containing Polymers
The compound can generate metal-containing polymers suitable for various medical purposes. These polymers can be designed to have specific properties, such as biocompatibility and degradability, making them suitable for implants and other medical devices .
Environmental Science: Adsorption and Removal of Contaminants
Due to its structural properties, 3-(4-Cyanophenyl)-N,N-dimethylbenzamide can be used in environmental science for the adsorption and removal of contaminants from water bodies. This application is essential for maintaining clean water sources and for the treatment of industrial wastewater .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(4-cyanophenyl)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-18(2)16(19)15-5-3-4-14(10-15)13-8-6-12(11-17)7-9-13/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDUDKRUOJZFAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00742913 |
Source


|
| Record name | 4'-Cyano-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1365272-68-9 |
Source


|
| Record name | 4'-Cyano-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


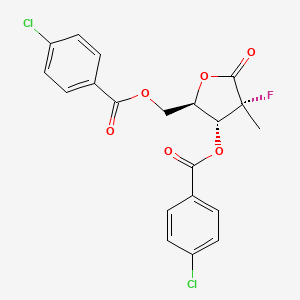
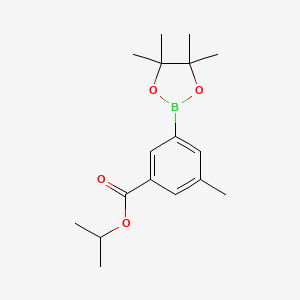
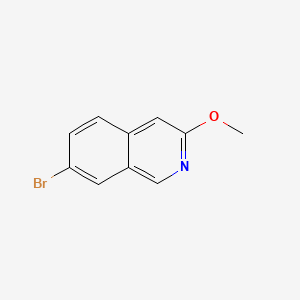
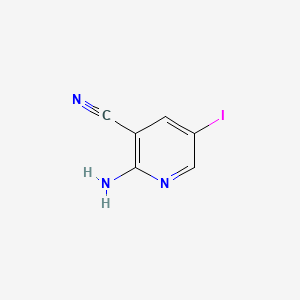


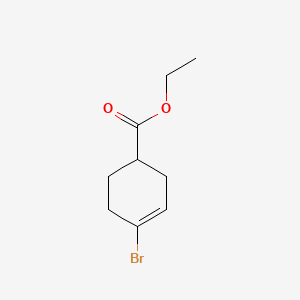
![3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B596520.png)

![4'-(Dimethylcarbamoyl)-2-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B596524.png)
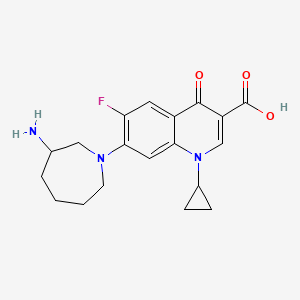
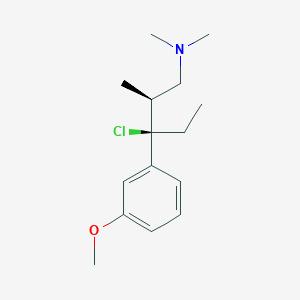
![(3-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid](/img/structure/B596527.png)